Cas no 2382882-02-0 (4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine)

4-Ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core with distinct substituents, including ethyl and methyl groups, as well as an amine functionality. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The presence of multiple functional groups enhances its reactivity, enabling diverse derivatization pathways. This compound exhibits potential as a building block for drug discovery, offering opportunities for the development of novel therapeutic agents. Its stability and well-defined chemical properties facilitate precise modifications, making it suitable for targeted applications in medicinal chemistry and material science.
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine structure
2382882-02-0 structure
Product name:4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
CAS No:2382882-02-0
MF:C10H15N5
MW:205.259600877762
CID:5853542
PubChem ID:136156603

4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2382882-02-0
    • EN300-1147819
    • 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
    • AKOS013771002
    • Inchi: 1S/C10H15N5/c1-4-7-9(14-15(3)10(7)11)8-5-12-13-6(8)2/h5H,4,11H2,1-3H3,(H,12,13)
    • InChI Key: YGHVGRNNFKHPEU-UHFFFAOYSA-N
    • SMILES: N1(C)C(=C(CC)C(C2C=NNC=2C)=N1)N

Computed Properties

  • Exact Mass: 205.13274550g/mol
  • Monoisotopic Mass: 205.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.5Ų
  • XLogP3: 1

4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147819-2.5g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
2.5g
$1791.0 2023-10-25
Enamine
EN300-1147819-0.25g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
0.25g
$840.0 2023-10-25
Enamine
EN300-1147819-1g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
1g
$914.0 2023-10-25
Enamine
EN300-1147819-0.05g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
0.05g
$768.0 2023-10-25
Enamine
EN300-1147819-5.0g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0
5g
$2858.0 2023-06-09
Enamine
EN300-1147819-1.0g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0
1g
$986.0 2023-06-09
Enamine
EN300-1147819-0.5g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
0.5g
$877.0 2023-10-25
Enamine
EN300-1147819-10.0g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0
10g
$4236.0 2023-06-09
Enamine
EN300-1147819-0.1g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
0.1g
$804.0 2023-10-25
Enamine
EN300-1147819-5g
4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
2382882-02-0 95%
5g
$2650.0 2023-10-25

4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine Related Literature

Additional information on 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Research Brief on 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS: 2382882-02-0)

The compound 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine (CAS: 2382882-02-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the unique structural features of 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, which contribute to its ability to interact with specific biological targets. The compound's pyrazole core is known for its versatility in drug design, often serving as a key pharmacophore in kinase inhibitors and other therapeutic agents. Researchers have explored its synthesis through multi-step organic reactions, optimizing yields and purity for further biological evaluation.

In vitro studies have demonstrated that 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine exhibits promising activity against a range of molecular targets, including certain kinases implicated in cancer and inflammatory diseases. Preliminary data suggest that the compound's ethyl and methyl substituents play a critical role in its binding affinity and selectivity, making it a valuable scaffold for further optimization.

Further investigations into the compound's pharmacokinetic properties, such as its metabolic stability and bioavailability, are currently underway. Early results indicate that 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine has favorable drug-like properties, though additional studies are needed to assess its safety and efficacy in vivo. Researchers are also exploring its potential as a lead compound for the development of novel therapeutics targeting specific pathways.

In conclusion, 4-ethyl-1-methyl-3-(5-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine represents a promising candidate for further drug development. Its unique chemical structure and preliminary biological activity warrant continued investigation, particularly in the context of targeted therapies for complex diseases. Future research should focus on elucidating its mechanism of action and optimizing its pharmacological profile to enhance its therapeutic potential.

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